2-Ethenylcyclopropane-1-carbonitrile
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Overview
Description
2-Ethenylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H7N It is characterized by a cyclopropane ring substituted with an ethenyl group and a nitrile group
Preparation Methods
The synthesis of 2-Ethenylcyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes. This can be done using the Simmons–Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane. Another method is the Corey–Chaykovsky reaction, which uses sulfur ylides to convert alkenes into cyclopropanes . Industrial production methods often involve the decarboxylation of 1-cyanocyclopropane-1-carboxylates under specific conditions .
Chemical Reactions Analysis
2-Ethenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Scientific Research Applications
2-Ethenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenylcyclopropane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
2-Ethenylcyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives, such as:
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
1-Cyanocyclopropane-1-carboxylates: These compounds are precursors in the synthesis of this compound and share some chemical reactivity.
Properties
Molecular Formula |
C6H7N |
---|---|
Molecular Weight |
93.13 g/mol |
IUPAC Name |
2-ethenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H7N/c1-2-5-3-6(5)4-7/h2,5-6H,1,3H2 |
InChI Key |
VAGHIDARRNMEOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC1C#N |
Origin of Product |
United States |
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